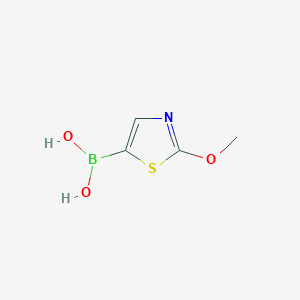

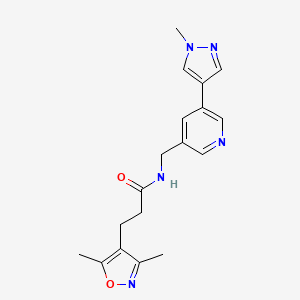

2-Methoxythiazole-5-boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Borinic acids, such as 2-Methoxythiazole-5-boronic acid, are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, or optoelectronics materials . The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .Chemical Reactions Analysis

Boronic acids, including this compound, are known for their utility in various sensing applications and their interactions with diols and strong Lewis bases such as fluoride or cyanide anions .Applications De Recherche Scientifique

Boronic Acid Drugs: Design and Discovery

Boronic acids have seen increased incorporation into medicinal chemistry for drug discovery, enhancing drug potency or pharmacokinetics. The approval of several boronic acid drugs by the FDA and Health Canada underscores their growing importance in therapeutics (Plescia & Moitessier, 2020).

Boron in Seawater Desalination

The role of boron, predominantly in the form of boric acid, in seawater desalination through reverse osmosis membranes illustrates the material science application of boronic compounds. This process is crucial for removing boron to safe levels in drinking water (Tu, Nghiem, & Chivas, 2010).

Boron-Containing Polymers and Materials

The development of boron-containing compounds for fire retardant and wood preservation treatments showcases their utility in materials science. Boron compounds provide dual functionality, enhancing the durability of materials against fire and biodegradation, especially in outdoor applications (Marney & Russell, 2008).

Boron Neutron Capture Therapy (BNCT)

Boron compounds are pivotal in BNCT, a cancer treatment method that relies on boron's ability to capture neutrons and release cancer-killing radiation within the tumor. This highlights the medical application of boron in targeted therapy, emphasizing the need for efficient delivery systems to improve treatment outcomes (Yanagië et al., 2008).

Antifungal Applications

Boron compounds, particularly boric acid and boronic acids, have demonstrated significant bioactivity as antifungals. The exploration of their mechanism of action is crucial for developing new antifungal drugs. For instance, tavaborole, a boron-containing compound, has been approved for treating onychomycosis, showing the therapeutic potential of boron in addressing fungal infections (Arvanitis, Rook, & Macreadie, 2020).

Mécanisme D'action

Target of Action

Boronic acids and their derivatives are known to be used in suzuki–miyaura coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The mode of action of 2-Methoxythiazole-5-boronic acid involves its role as an organoboron reagent in Suzuki–Miyaura coupling . In this process, the boronic acid acts as a nucleophile, transferring its organic group to a palladium catalyst . This transmetalation step is key to the formation of new carbon–carbon bonds .

Biochemical Pathways

The compound’s role in suzuki–miyaura coupling suggests it may influence pathways involving carbon–carbon bond formation .

Pharmacokinetics

Boronic acids and their derivatives are generally known for their stability and environmental benignity .

Result of Action

The primary result of the action of this compound is the formation of new carbon–carbon bonds via Suzuki–Miyaura coupling . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling in which it participates is known for its mild and functional group tolerant reaction conditions . Therefore, the efficacy and stability of this compound may vary depending on the specific conditions of the reaction environment .

Propriétés

IUPAC Name |

(2-methoxy-1,3-thiazol-5-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BNO3S/c1-9-4-6-2-3(10-4)5(7)8/h2,7-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQJUSZCCZBCLQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(S1)OC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 5-(1-methyl-1H-1,2,3-triazole-4-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2557558.png)

![7-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2557559.png)

![8-oxo-N-phenyl-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B2557561.png)

![5-{[(4-Chlorobenzyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2557562.png)

![8-(2-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2557565.png)

![2-(3-chloro-4-ethoxyphenyl)-5-(2,4-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2557566.png)

![N-(2-ethoxyphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2557575.png)

![methyl 2'-amino-1-ethyl-6'-(hydroxymethyl)-2,8'-dioxo-8'H-spiro[indoline-3,4'-pyrano[3,2-b]pyran]-3'-carboxylate](/img/structure/B2557576.png)